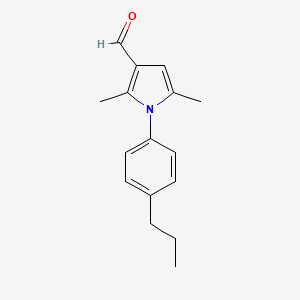
2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structural features, which include two methyl groups, a propylphenyl group, and an aldehyde functional group attached to the pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The methyl and propylphenyl groups can be introduced through Friedel-Crafts alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products
Oxidation: 2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-methanol.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde: Lacks the propyl group, which may affect its chemical reactivity and biological activity.
2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde: Contains a methyl group instead of a propyl group, potentially altering its physical and chemical properties.
2,5-Dimethyl-1-(4-ethylphenyl)-1H-pyrrole-3-carbaldehyde: Features an ethyl group, which may influence its solubility and reactivity.
Uniqueness
2,5-Dimethyl-1-(4-propylphenyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of the propyl group, which can impact its steric and electronic properties
Propriétés
Formule moléculaire |
C16H19NO |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
2,5-dimethyl-1-(4-propylphenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C16H19NO/c1-4-5-14-6-8-16(9-7-14)17-12(2)10-15(11-18)13(17)3/h6-11H,4-5H2,1-3H3 |
Clé InChI |
YCGFTRFZWBGBMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


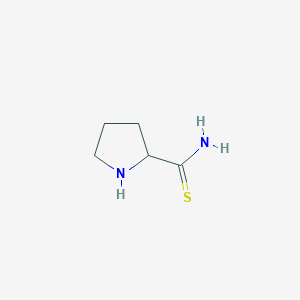
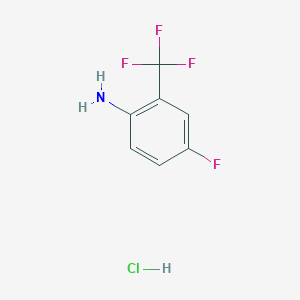
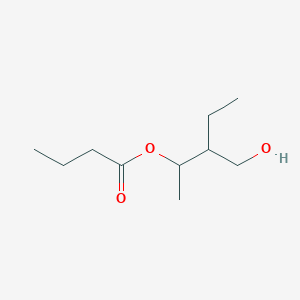
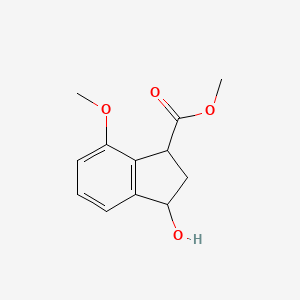
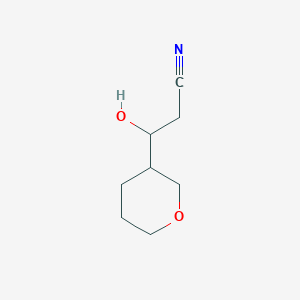
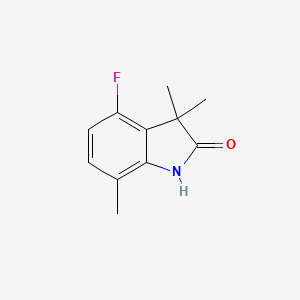


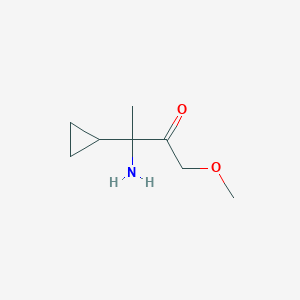
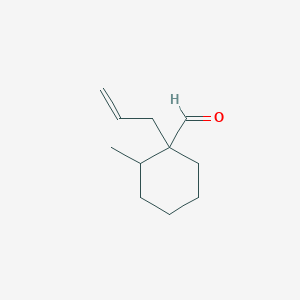

![6,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13157429.png)
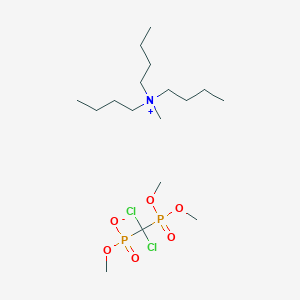
![N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13157436.png)
